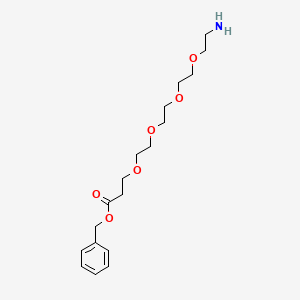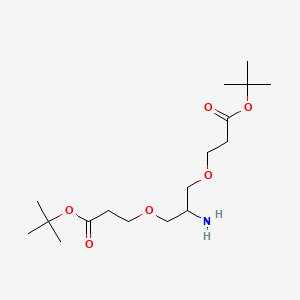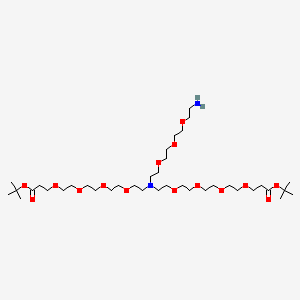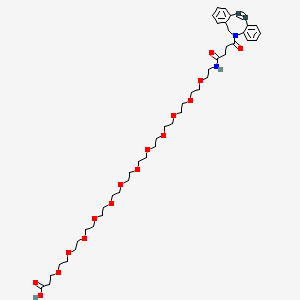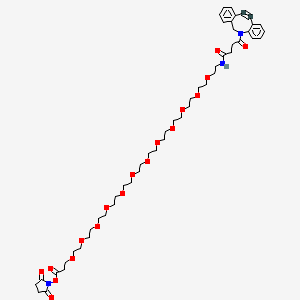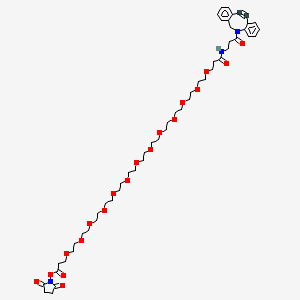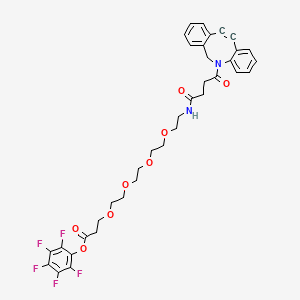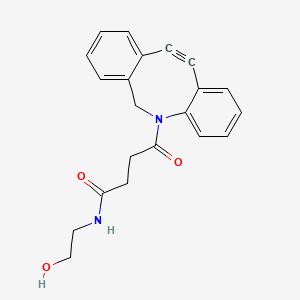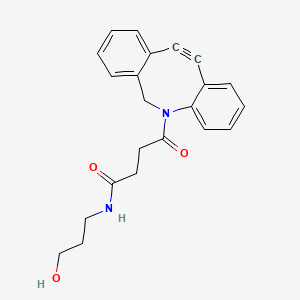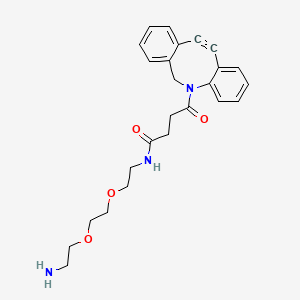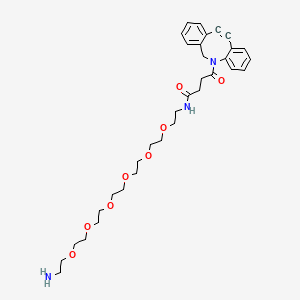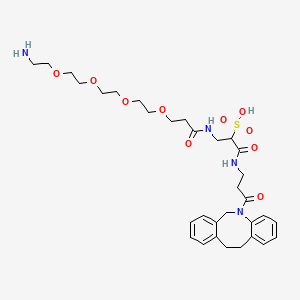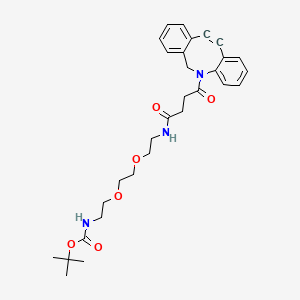
DBCO-C2-PEG4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-C2-PEG4-amine is a polyethylene glycol-based linker that contains dibenzocyclooctyne (DBCO) and amine moieties. This compound is widely used in copper-free click chemistry reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The hydrophilic polyethylene glycol spacer enhances its solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-C2-PEG4-amine typically involves the conjugation of DBCO to a polyethylene glycol chain terminated with an amine group. The reaction conditions often include the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and reactivity .
Types of Reactions:
Substitution Reactions: The amine group in this compound can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages.
Common Reagents and Conditions:
Activators: EDC, DCC, and NHS esters are commonly used to activate carboxylic acids for amide bond formation.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature, and do not require a copper catalyst.
Major Products:
Aplicaciones Científicas De Investigación
DBCO-C2-PEG4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of DBCO-C2-PEG4-amine primarily involves its role in click chemistry reactions. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst . The amine group allows for further functionalization through reactions with carboxylic acids, activated esters, and carbonyl compounds .
Comparación Con Compuestos Similares
DBCO-PEG4-amine: Similar to DBCO-C2-PEG4-amine but with a different polyethylene glycol chain length.
DBCO-PEG3-amine: Another variant with a shorter polyethylene glycol spacer.
DBCO-PEG5-amine: A compound with a longer polyethylene glycol chain, offering different solubility and reactivity properties.
Uniqueness: this compound stands out due to its specific polyethylene glycol chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring efficient click chemistry reactions and further functionalization through its amine group .
Propiedades
IUPAC Name |
2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c33-14-17-40-20-22-42-24-23-41-21-19-39-16-13-32(38)43-18-15-34-30(36)11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35/h1-8H,11-25,33H2,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGWQMNOCGPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOC(=O)CCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
